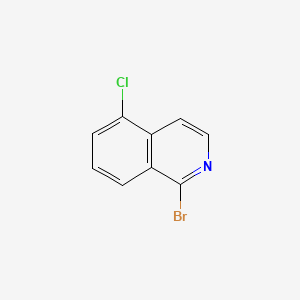

1-Bromo-5-chloroisoquinoline

Description

1-Bromo-5-chloroisoquinoline (CAS: 1207448-41-6) is a halogenated isoquinoline derivative with the molecular formula C₉H₅BrClN and a molecular weight of 242.5 g/mol. It belongs to a class of compounds widely utilized as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. The compound features bromine and chlorine substituents at positions 1 and 5 of the isoquinoline ring, respectively. Its synthesis likely involves regioselective halogenation strategies, building on methodologies developed for simpler analogues like 5-bromoisoquinoline, which avoids isomer mixtures through optimized reaction conditions .

Properties

IUPAC Name |

1-bromo-5-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWLUXJBVGFCGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Br)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856622 | |

| Record name | 1-Bromo-5-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207448-41-6 | |

| Record name | 1-Bromo-5-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloroisoquinoline can be synthesized through several methods. One common approach involves the halogenation of isoquinoline derivatives. For instance, starting with isoquinoline, bromination and chlorination can be carried out using bromine and chlorine reagents under controlled conditions to introduce the respective halogen atoms at the desired positions on the isoquinoline ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-chloroisoquinoline undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution (S_NAr): The halogen atoms (bromine and chlorine) can be susceptible to substitution by strong nucleophiles under appropriate conditions.

Electrophilic Aromatic Substitution (S_EAr): The aromatic rings might undergo electrophilic substitution with strong electrophiles, although the presence of electron-withdrawing halogens may deactivate the rings to some extent.

Condensation Reactions: The nitrogen atom can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions:

Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Strong electrophiles like sulfuric acid or nitric acid under controlled conditions.

Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted isoquinoline derivatives, while condensation reactions can produce imines or enamines.

Scientific Research Applications

1-Bromo-5-chloroisoquinoline has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules with diverse functionalities.

Biology: Studies have shown that it exhibits antibacterial and antifungal properties against various strains.

Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloroisoquinoline involves its interaction with molecular targets and pathways. The specific details of its mechanism are still under investigation, but it is believed to exert its effects through:

Interaction with Enzymes: The compound may inhibit or activate specific enzymes involved in biological processes.

Binding to Receptors: It may bind to certain receptors, modulating their activity and influencing cellular responses.

Pathway Modulation: The compound could affect various signaling pathways, leading to changes in gene expression and cellular functions.

Comparison with Similar Compounds

Key Observations :

- All isomers share identical molecular formulas and weights but differ in halogen positioning, leading to variations in electronic distribution and reactivity.

- 1-Bromo-4-chloroisoquinoline is flagged as hazardous (Risk Code T: Toxic), requiring stringent handling protocols .

- 7-Bromo-1-chloroisoquinoline is reported as a yellow solid, emphasizing its distinct physical state compared to other isomers .

Biological Activity

1-Bromo-5-chloroisoquinoline is a halogenated isoquinoline derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₉H₅BrClN

- Molecular Weight : 233.5 g/mol

The presence of bromine and chlorine atoms influences its reactivity and biological properties significantly, making it a subject of interest for various applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, potentially affecting metabolic pathways.

- Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular responses.

- Signaling Pathway Modulation : The compound may alter signaling pathways, leading to changes in gene expression and cellular functions.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that it demonstrates significant antibacterial and antifungal activities against various strains.

- Antitumor Activity : Preliminary research suggests potential anticancer effects, although specific mechanisms remain under investigation.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, researchers tested its efficacy against both Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values highlighted its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound. In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines, suggesting a mechanism involving programmed cell death. Further studies are necessary to elucidate the specific pathways involved in its anticancer activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-1-chloroisoquinoline | Halogenated at different positions | Varies in reactivity and biological activity |

| 7-Bromo-3-chloroisoquinoline | Different halogen placements | May exhibit distinct pharmacological profiles |

| 5-Chloroisoquinoline | Lacks bromine; less reactive | Serves as a baseline for comparison |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.